Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate
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Overview
Description
“Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its ability to modify the chemical behavior of the molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a phenyl ring with a trifluoromethyl group, and a sulfanylbenzoate group. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility and permeability .Scientific Research Applications
Antimicrobial Activity : Some research efforts are dedicated to synthesizing novel compounds with enhanced antimicrobial properties. Compounds bearing the quinoline moiety, similar to the core structure of Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate, have been shown to exhibit significant antimicrobial activities. For example, the synthesis and evaluation of new 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring demonstrated potent antimicrobial activity, highlighting the potential of these compounds in addressing drug-resistant microbial infections (Yurttaş et al., 2020).
Anticancer Properties : The structural complexity of compounds like this compound allows for the exploration of anticancer activities through various modifications. Research into compounds with similar structural frameworks has revealed promising anticancer potentials. For instance, the synthesis and study of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their derivatives have shown significant antiproliferative activity against cancer cell lines, indicating the therapeutic potential of such compounds in oncology (El Rayes et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3NO2S/c1-30-23(29)18-10-3-5-12-21(18)31-22-19(14-16-7-2-4-11-20(16)28-22)15-8-6-9-17(13-15)24(25,26)27/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSCGIRPMUVNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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